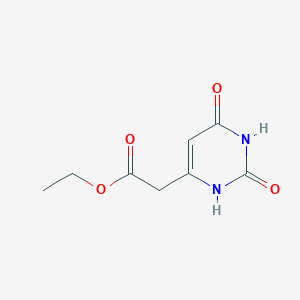
2-(2-Cyanophenoxy)acetic acid
Overview
Description
“2-(2-Cyanophenoxy)acetic acid” is a chemical compound with the molecular formula C9H7NO3 . It is used in the preparation of tricyclic compounds as ERK inhibitors for treating cancers and autoimmune diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) . The average mass of the molecule is 177.157 Da .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 181 - 182 degrees Celsius . The compound has a molecular weight of 177.16 .Scientific Research Applications
Anti-inflammatory Activity : A study on substituted (2-phenoxyphenyl)acetic acids revealed their significant anti-inflammatory properties. Specifically, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid demonstrated a favorable combination of potency and low toxicity, including ulcerogenicity, making it a candidate for therapeutic use (Atkinson et al., 1983).
Impact on Cyanobacteria : Phenoxy acetic herbicides, including 2,4-dichlorophenoxy acetic acid (2,4D), were found to affect the growth, photosynthesis, and nitrogenase activity of cyanobacteria, crucial for rice field ecosystems. These herbicides were toxic at concentrations higher than 10−3 M, impacting photosynthesis (Leganés & Fernández-Valiente, 1992).
Environmental Fate in Soils : A review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including 2,4-dichlorophenoxy acetic acid (2,4‐D), emphasized their potential for groundwater contamination. The study found varied adsorption rates and degradation mechanisms, predominantly through bacterial degradation, highlighting the environmental impact of these herbicides (Paszko et al., 2016).
Antimicrobial Activities : Research on phenoxy acetic acid derivatives demonstrated potential anti-mycobacterial properties. Specifically, derivatives formed by condensing 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones showed significant activity against Mycobacterium tuberculosis (Yar et al., 2006).
Analytical Methods for Detection : Studies have developed sensitive and accurate methods for determining phenoxy herbicides, including 2-(4-chloro-2-methylphenoxy) acetic acid, in water samples. These methods employed phase transfer catalyst-assisted microextraction with simultaneous derivatization, followed by GC-MS analysis (Nuhu et al., 2012).
Herbicide Adsorption in Water Treatment : Research on the adsorption of phenoxy herbicides, such as 2-(4-chloro-2-methylphenoxy)acetic acid, on activated carbons with different surface chemical properties revealed that surface functional groups significantly affect adsorption efficiency, important for water treatment processes (Kuśmierek et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPHLBTJIHHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366393 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-95-4 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6574-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)


![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)



